molecular formula C13H11N3O B8397303 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

Cat. No.: B8397303
M. Wt: 225.25 g/mol
InChI Key: XNXWWERVRFAOPG-UHFFFAOYSA-N
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Description

4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

InChI

InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-12-6-8-16-13-11(12)5-7-15-13/h1-8H,14H2,(H,15,16)

InChI Key

XNXWWERVRFAOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C3C=CNC3=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine (84 mg), iron powder (160 mg), ammonium chloride (320 ml), dimethylformamide (4 ml), ethanol (2 ml) and water (2 ml) were stirred at 100° C. for 15 minutes. The mixture was filtered with celite, and then water and ethyl acetate were added for extraction. The organic layer was washed 5 times with ammonium chloride water and then dried over magnesium sulfate. The drying agent was filtered off and the solvent was distilled off under reduced pressure to obtain 230 mg of the target substance as a brown oil.
Name
4-(4-Nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (21.3 g, 61.7 mmol) was dissolved in methanol (300 mL) and 10 N hydrochloric acid (20 mL), and palladium carbon (10%, 800 mg) was added thereto. The resulting mixture was stirred under a hydrogen atmosphere at 50° C. for 7 hours. The catalyst was removed by celite filtration, and the resulting methanol solution was concentrated. The residue was added to THF (500 mL) and a 5 N sodium hydroxide aqueous solution (100 mL), and the resulting mixture was stirred. The solid was immediately dissolved, and the reaction solution was separated into two layers. The solution was subsequently stirred at room temperature for 3 hours, and saturated brine (300 mL) was added thereto. The THF layer was isolated and washed with saturated brine (100 mL). The organic layer was dried over anhydrous sodium sulfate and then concentrated. The residue was purified by amino-silica gel (Fuji Silysia, 1 L of ethyl acetate) to give 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (10.46 g, yield: 75%).
Name
4-(1-Benzyloxymethyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
800 mg
Type
catalyst
Reaction Step Two

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